molecular formula C10H13ClN2S B14000998 3-(5-Chloro-2-methylphenyl)-1,1-dimethylthiourea CAS No. 14501-93-0

3-(5-Chloro-2-methylphenyl)-1,1-dimethylthiourea

Cat. No.: B14000998
CAS No.: 14501-93-0
M. Wt: 228.74 g/mol
InChI Key: CKTDKLDOXMWLEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Chloro-2-methylphenyl)-1,1-dimethylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This compound is characterized by the presence of a thiourea group attached to a chlorinated methylphenyl ring, making it a unique and valuable chemical entity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Chloro-2-methylphenyl)-1,1-dimethylthiourea typically involves the reaction of 5-chloro-2-methylphenyl isothiocyanate with dimethylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction proceeds smoothly, yielding the desired thiourea compound after purification .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, making it suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions: 3-(5-Chloro-2-methylphenyl)-1,1-dimethylthiourea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(5-Chloro-2-methylphenyl)-1,1-dimethylthiourea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Chloro-2-methylphenyl)-1,1-dimethylthiourea involves its interaction with thiol-containing enzymes and proteins. The compound can form covalent bonds with the thiol groups, leading to the inhibition of enzyme activity. This mechanism is particularly relevant in its antimicrobial and anticancer applications, where the inhibition of key enzymes can disrupt cellular processes and lead to cell death .

Comparison with Similar Compounds

Uniqueness: 3-(5-Chloro-2-methylphenyl)-1,1-dimethylthiourea stands out due to its specific combination of a chlorinated phenyl ring and a thiourea group. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Properties

CAS No.

14501-93-0

Molecular Formula

C10H13ClN2S

Molecular Weight

228.74 g/mol

IUPAC Name

3-(5-chloro-2-methylphenyl)-1,1-dimethylthiourea

InChI

InChI=1S/C10H13ClN2S/c1-7-4-5-8(11)6-9(7)12-10(14)13(2)3/h4-6H,1-3H3,(H,12,14)

InChI Key

CKTDKLDOXMWLEA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=S)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.